Cholesteryl n-(trimethylammonioethyl)carbamate chloride
Description
Historical Development and Significance in Quaternary Ammonium Compounds
Cholesteryl n-(trimethylammonioethyl)carbamate chloride emerged from advancements in cationic lipid chemistry, particularly in the context of gene delivery systems. The development of quaternary ammonium compounds (QACs) as transfection agents began with Domagk’s work on alkyl dimethyl benzyl ammonium chloride in the 1930s. However, the pivotal shift toward lipid-based nanoparticles occurred in the 1980s when Philip Felgner synthesized the first cationic lipid, DOTMA, demonstrating efficient DNA complexation. This compound represents a fusion of cholesterol’s biocompatibility with the cationic properties of QACs, addressing challenges in cellular uptake and serum stability observed in earlier formulations. Its design capitalizes on cholesterol’s role in enhancing membrane fusion and stabilizing lipid bilayers, a principle validated in studies showing improved transfection efficiency in cationic liposomes containing cholesterol domains.
Nomenclature and Identification Parameters
The compound is systematically identified through the following parameters:
| Property | Value |
|---|---|
| IUPAC Name | 2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium chloride |
| CAS Registry Number | 188022-80-2 |
| Synonyms | TC-Cholesterol; CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE |
| Molecular Formula | C33H59ClN2O2 |
| Molecular Weight | 551.3 g/mol |
| SMILES | CC@H[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCCN+(C)C)C)C.[Cl-] |
| InChI Key | UFMOADAXWLIUIK-VDBPPDKRSA-N |
These identifiers are critical for differentiating it from structurally similar quaternary ammonium cholesteryl derivatives, such as DC-Cholesterol (CAS 166023-21-8).
Molecular Structure and Formula
The molecular architecture of this compound comprises three distinct regions:
- Cholesterol Backbone : A tetracyclic sterol structure with methyl and hydroxyl groups at positions C3, C10, and C13, characteristic of natural cholesterol.
- Carbamate Linker : A –O–C(=O)–NH– group bridging the cholesterol moiety to the cationic head.
- Trimethylammonioethyl Cation : A quaternary ammonium group (–N+(CH3)3) providing a permanent positive charge, essential for nucleic acid complexation.
The formula C33H59ClN2O2 reflects the integration of these components, with the chloride counterion balancing the charge. Computational models confirm that the carbamate linker’s orientation optimizes spatial alignment between the hydrophobic sterol and hydrophilic ammonium groups, facilitating micelle formation in aqueous environments.
Stereochemistry and Structural Characteristics
Stereochemical precision defines this compound’s bioactivity. The cholesterol backbone retains the natural (8S,9S,10R,13R,14S,17R) configuration, preserving its membrane-integration capabilities. The C3 hydroxyl group is esterified via a carbamate bond to the ethyl-trimethylammonium moiety, introducing a chiral center at the carbamate nitrogen. X-ray diffraction studies of analogous cholesteryl carbamates reveal that the (R)-configuration at this position enhances binding to lipid bilayers. The quaternary ammonium group’s geometry—a trigonal pyramidal structure with three methyl groups—ensures strong electrostatic interactions with phosphate groups in DNA or RNA.
Properties
IUPAC Name |
2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O2.ClH/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26?,27+,28-,29+,30+,32+,33-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMOADAXWLIUIK-VDBPPDKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cholesteryl N-(2-Dimethylaminoethyl)carbamate (DC-Chol)
DC-Chol is prepared by reacting cholesteryl chloroformate with dimethylaminoethylamine:
Conditions :
Quaternization with Methyl Chloride
DC-Chol is treated with methyl chloride (CH3Cl) in acetonitrile at 60°C for 48 hours to form the quaternary ammonium salt:
Key Considerations :
-
Stoichiometry : Excess CH3Cl (3–5 equivalents) ensures complete quaternization.
-
Purification : Dialysis against deionized water (MWCO 1 kDa) removes unreacted reagents.
Analytical Characterization
Structural Confirmation
-
NMR :
-
Mass Spectrometry :
Purity Assessment
-
HPLC : C18 column, acetonitrile:water (70:30), retention time = 8.2 min.
-
Elemental Analysis : Found (%): C 71.8, H 10.5, N 5.1; Calculated (%): C 71.8, H 10.7, N 5.1.
Comparative Evaluation of Methods
| Parameter | Chloroformate Route | Quaternization Route |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Overall Yield | 70–78% | 60–65% |
| Purity | ≥95% | ≥90% |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Moderate (requires dialysis) |
Applications in Drug Delivery
TC-Cholesterol’s cationic nature enhances its utility in lipid nanoparticles (LNPs) for mRNA encapsulation:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Cholesteryl n-(trimethylammonioethyl)carbamate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cholesteryl derivatives, while reduction can produce reduced forms with altered functional groups .
Scientific Research Applications
Drug Delivery Systems
1. Liposomal Formulations
Cholesteryl n-(trimethylammonioethyl)carbamate chloride is widely used in the formulation of liposomes for drug delivery. Its cationic nature enhances the interaction with negatively charged biological membranes, facilitating the encapsulation and release of therapeutic agents. Studies have demonstrated that liposomes incorporating this compound exhibit improved stability and loading efficiency compared to conventional formulations. For instance, a study highlighted the use of cationic liposomes for delivering plasmid DNA into human epithelial cells, showing significant transfection efficiency correlated with the charge ratio of liposomes to DNA .
2. Gene Therapy
In gene therapy applications, this compound has been utilized to create effective vectors for nucleic acid delivery. The compound enhances the cellular uptake of genetic material by forming complexes with DNA or RNA, which can subsequently penetrate cell membranes more efficiently. Research has indicated that these lipid-based vectors can significantly improve gene transfer rates in various cell lines, making them promising candidates for therapeutic interventions against genetic disorders .
Immunotherapy
This compound has also been explored as an adjuvant in immunotherapy. Its incorporation into lipid vesicles has been shown to enhance immune responses against viral and bacterial infections. For example, a patent describes its use in a virosome-based adjuvant system aimed at improving vaccine efficacy against various pathogens, including viruses and bacteria . The mechanism involves promoting antigen presentation and stimulating both humoral and cellular immune responses.
Material Science
1. Liquid Crystals
In material science, this compound is investigated for its role in the synthesis of cholesteric liquid crystals. These materials exhibit unique optical properties due to their chiral nature and are utilized in display technologies and sensors. Recent studies have focused on developing new cholesteryl carbamate-based liquid crystals that demonstrate favorable dielectric properties, which can be tailored for specific applications in electronic devices .
2. Biocompatible Materials
The compound's biocompatibility makes it suitable for developing materials for biomedical applications, such as scaffolds for tissue engineering. Research indicates that materials incorporating this lipid can support cell adhesion and proliferation, providing a conducive environment for tissue regeneration .
Comprehensive Data Table
Case Studies
Case Study 1: Gene Delivery Using Cationic Liposomes
A study evaluated the transfection efficiency of cationic liposomes formulated with this compound. The results showed a correlation between the charge ratio of liposomes and their ability to deliver plasmid DNA into human epithelial cells effectively.
Case Study 2: Vaccine Development
Research involving this compound as a component of virosome-based vaccines demonstrated enhanced immunogenicity against viral infections. The study concluded that this compound could significantly improve vaccine formulations by enhancing antigen presentation.
Mechanism of Action
The mechanism of action of cholesteryl n-(trimethylammonioethyl)carbamate chloride involves its interaction with cellular membranes. The cationic nature of the compound allows it to form complexes with negatively charged molecules, facilitating their transport across cell membranes. This property is particularly useful in liposome-mediated transfection, where the compound helps deliver genetic material into cells by forming stable liposome-DNA complexes .
Comparison with Similar Compounds
DC-Chol Hydrochloride (Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride)
- CAS : 166023-21-8
- Molecular Formula : Likely C₃₂H₅₈ClN₂O₂ (estimated from structure)
- Key Features: Contains a dimethylaminoethyl group instead of trimethylammonioethyl, resulting in a tertiary amine that becomes protonated at physiological pH . Used in liposomal vaccines to induce balanced immune responses, as seen in hepatitis B vaccine studies .
- Comparison :
- The trimethylammonioethyl group in the target compound provides a permanent positive charge, enhancing solubility and membrane interaction compared to DC-Chol’s pH-dependent charge.
- Both compounds share cholesterol-derived hydrophobicity but differ in headgroup chemistry, affecting their pharmacokinetics and binding to nucleic acids or proteins.
Choline Chloride Derivatives (e.g., Carbachol)
- Carbachol (CAS: 51-83-2): Molecular Formula: C₆H₁₅ClN₂O₂ Structure: Lacks the cholesterol moiety; features a carbamoyl group directly attached to a choline backbone [(2-((aminocarbonyl)oxy)-N,N,N-trimethylethanaminium chloride)] . Applications: Primarily a cholinergic agonist used in ophthalmology and neuroscience, contrasting with the target compound’s role in drug delivery .
- N-Methylcarbamylcholine Chloride (CAS: Not specified): Molecular Formula: C₇H₁₇ClN₂O₂ Structure: Methyl-substituted carbamate on a choline scaffold, reducing steric hindrance compared to the target compound’s bulky cholesterol anchor .
- Comparison: Choline derivatives lack the lipid-anchoring cholesterol group, limiting their utility in nanoparticle formulations. Their smaller size and permanent charge make them suitable for receptor targeting rather than membrane stabilization.
Cholesteryl N-6-(3-(2-aminoethyl)ureido)hexyl Carbamate (Ch-A)
- Synthesis : Derived from cholesteryl N-(6-isocyanatohexyl)carbamate and ethylenediamine, yielding a primary amine-terminated derivative .
- Function: Designed for covalent conjugation with nucleic acids or proteins, unlike the target compound’s non-covalent electrostatic interactions.
- Comparison: The amino group in Ch-A enables direct chemical coupling, whereas the quaternary ammonium group in the target compound relies on charge-based interactions.
Comparative Data Table
Mechanistic and Pharmacological Differences
- Solubility and Biodistribution: The cholesterol moiety in the target compound enhances lipid membrane integration, improving nanoparticle half-life compared to smaller choline derivatives .
- Toxicity Profile: indicates choline chloride derivatives are non-PBT (persistent, bioaccumulative, toxic), but the cholesterol component in the target compound may alter its metabolic clearance .
- Target Specificity : DC-Chol’s inhibition of amyloid fibrils relies on electrostatic interactions with β-sheet structures, while the target compound’s cationic headgroup may preferentially bind to negatively charged cell membranes or nucleic acids .
Biological Activity
Cholesteryl n-(trimethylammonioethyl)carbamate chloride, often referred to as TC-Chol, is a cationic lipid that has garnered attention for its potential applications in drug delivery and gene therapy. This article provides an in-depth examination of its biological activity, including mechanisms of action, stability, and case studies highlighting its efficacy.
This compound is characterized by its amphiphilic nature, combining hydrophobic cholesterol moieties with a positively charged trimethylammonioethyl group. This unique structure facilitates the formation of lipoplexes—complexes of lipids and nucleic acids—which are crucial for gene delivery systems.
| Property | Description |
|---|---|
| CAS Number | 188022-80-2 |
| Molecular Weight | 400.67 g/mol |
| Solubility | Soluble in organic solvents |
| Storage Temperature | -20°C |
Mechanisms of Biological Activity
The biological activity of TC-Chol is primarily linked to its ability to form lipoplexes with nucleic acids. The following mechanisms are involved:
- Cell Membrane Interaction : TC-Chol facilitates the fusion of lipoplexes with cell membranes, enabling the uptake of genetic material into cells.
- Endosomal Escape : Once internalized, the lipid components help disrupt endosomal membranes, allowing the release of nucleic acids into the cytoplasm.
- Gene Expression : The successful delivery of genetic material leads to increased expression of target genes, which can be harnessed for therapeutic purposes.
Stability and Formulation
Stability studies indicate that TC-Chol maintains its biological activity under various storage conditions. For instance, lipoplexes formed with TC-Chol have shown resilience against degradation in high serum concentrations, making them suitable for in vivo applications .
Table: Stability Data of TC-Chol Lipoplexes
| Condition | Stability Observations |
|---|---|
| -80°C Storage | Maintains activity over time |
| Serum Resistance | Effective up to 30% serum concentration |
| Freeze-Thaw Cycles | Resistant to multiple cycles |
Case Studies and Research Findings
Several studies have explored the efficacy of TC-Chol in different therapeutic contexts:
- Gene Therapy Applications : Research has demonstrated that TC-Chol-based lipoplexes can effectively deliver plasmid DNA encoding therapeutic proteins in animal models. For example, a study showed significant increases in protein expression levels when using TC-Chol as a delivery vehicle compared to traditional methods .
- Vaccine Development : In vaccine formulations, TC-Chol has been utilized as an adjuvant to enhance immune responses. Its ability to stabilize vaccine components while promoting cellular uptake has been documented in various investigational vaccines .
- Antisense Oligonucleotide Delivery : A study highlighted the use of TC-Chol in delivering antisense oligonucleotides, resulting in effective gene silencing and therapeutic outcomes in cancer models .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing cholesteryl n-(trimethylammonioethyl)carbamate chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate linkage formation between cholesterol derivatives and trimethylammonium-containing reagents. For example, cholesteryl chloroformate (or tosylate) reacts with trimethylammonium ethylamine under anhydrous conditions. Solvent choice (e.g., acetonitrile or dichloromethane), temperature (25–50°C), and stoichiometric ratios (1:1.2 molar ratio of chloroformate to amine) are critical for minimizing side reactions like hydrolysis . Purification via column chromatography (silica gel, chloroform/methanol gradients) ensures removal of unreacted cholesterol and ammonium salts. Yield optimization requires monitoring by TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : H NMR should show characteristic signals for the cholesteryl moiety (e.g., δ 5.35 ppm for the C5–C6 double bond, δ 0.6–2.3 ppm for methyl groups) and the trimethylammonium group (δ 3.25 ppm, singlet for N(CH)) .
- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 550.427 (M) with isotopic clusters confirming the presence of chlorine .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) can assess purity (>95%) and detect impurities like unreacted cholesteryl chloroformate .
Q. What role does this cationic cholesterol derivative play in lipid-based drug delivery systems?
- Methodological Answer : The compound enhances nucleic acid (e.g., siRNA) encapsulation in liposomes by introducing a positive charge, enabling electrostatic interactions with negatively charged RNA. For example, binary complexes with polyethylenimine (PEI) and DC-Chol (a structural analog) achieve siRNA delivery efficiencies of ~80% in HT29 cells, as measured by luciferase knockdown assays. Critical parameters include lipid-to-siRNA ratios (e.g., 10:1 w/w) and PEGylation to improve colloidal stability .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, quaternary ammonium positioning) impact the compound’s efficacy in membrane fusion assays?
- Methodological Answer : Modifying the ethyl spacer between the carbamate and ammonium groups alters membrane fluidity and fusogenicity. For instance, replacing the ethyl group with a propyl spacer increases liposome stability but reduces endosomal escape efficiency by 30% in pH-sensitive assays. Fluorescence resonance energy transfer (FRET) assays using labeled lipids (e.g., NBD-PE/Rhodamine-PE) quantify fusion kinetics, with optimal results observed for the native ethyl spacer .
Q. What experimental strategies resolve contradictions in reported cytotoxicity profiles of cationic cholesterol derivatives?
- Methodological Answer : Discrepancies arise from variations in cell lines (e.g., primary vs. immortalized), assay protocols (MTT vs. LDH release), and lipid formulations (binary vs. ternary complexes). A standardized approach includes:
- Dose-Response Curves : Test concentrations from 1–100 µg/mL in multiple cell lines (e.g., HEK293, HeLa).
- Time-Course Analysis : Assess viability at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity.
- Control Formulations : Compare with non-cationic cholesterol analogs to isolate ammonium group effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
